molecular formula C13H11BrO B1270307 1-Bromo-4-(phenoxymethyl)benzene CAS No. 20600-22-0

1-Bromo-4-(phenoxymethyl)benzene

Cat. No. B1270307
CAS RN: 20600-22-0
M. Wt: 263.13 g/mol
InChI Key: KZVLWVAXLYUCLW-UHFFFAOYSA-N
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Description

1-Bromo-4-(phenoxymethyl)benzene, also known as 4-bromophenol, is an organic compound that belongs to the family of aromatic compounds known as phenols. It is a white crystalline solid with a faint odor of bromine and a melting point of 71°C. 4-bromophenol is used in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals, and has been studied for its potential applications in biochemistry, physiology, and medicine.

Scientific Research Applications

Synthesis and Material Properties

1-Bromo-4-(phenoxymethyl)benzene has been studied for its potential in synthesizing various chemical compounds. A research study by Zuo-qi (2015) focused on synthesizing 1-Bromo-4-(2,2-diphenylvinyl)benzene, investigating its fluorescence properties in solution and solid states. This study suggests potential applications in materials science, particularly for developing materials with specific photoluminescent properties (Liang Zuo-qi, 2015).

Biological Activities and Synthesis Methods

The compound has also been explored in the synthesis of biologically active substances. A method for synthesizing (prop-2-ynyloxy) benzene derivatives, potentially useful in antibacterial and antiurease activities, was developed using this compound as a precursor. This method highlights the compound's role in creating biologically significant derivatives, as reported by Batool et al. (2014) (Tannaza Batool et al., 2014).

Natural Product Synthesis

The synthesis of natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from derivatives of this compound, has been reported. This synthetic approach demonstrates the compound's usefulness in reproducing complex natural products with potential biological activities (Yusuf Akbaba et al., 2010).

Bromophenol Synthesis

The compound's utility extends to the synthesis of bromophenols from marine algae, with applications in studying protein inhibitors. A study by Guo et al. (2011) synthesized various bromophenol derivatives using methods involving bromination and reduction, highlighting the compound's role in marine-derived natural product synthesis (Shuju Guo et al., 2011).

Molecular Electronics

This compound serves as a precursor for the synthesis of molecular wires in the field of molecular electronics. Stuhr-Hansen et al. (2005) discussed its application in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing electronic components at the molecular level (N. Stuhr-Hansen et al., 2005).

Crystal Structure Analysis

The crystal structures of derivatives of this compound have been analyzed to understand intermolecular interactions. This research provides insights into the molecular behavior of brominated benzene derivatives, essential for developing new materials with specific properties (P. Jones et al., 2012).

Mechanism of Action

. The primary targets of this compound are not well-defined due to the lack of specific research on this compound. However, it’s known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds.

Mode of Action

This involves the formation of a non-covalent interaction between a halogen atom (in this case, bromine) and a Lewis base, such as a protein or enzyme .

Biochemical Pathways

Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity and ability to form covalent bonds with various biological targets .

Pharmacokinetics

It’s known that brominated compounds are generally lipophilic, which allows them to easily cross biological membranes and distribute throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific structure and the organism in which they are present.

Result of Action

Brominated compounds can potentially have a wide range of effects due to their reactivity and ability to interact with various biological targets .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(phenoxymethyl)benzene can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or ions that can react with the bromine atom .

Safety and Hazards

Handling of 1-Bromo-4-(phenoxymethyl)benzene should be done with appropriate personal protective equipment. It should be kept away from open flames and sources of ignition. Contact with skin, eyes, and ingestion or inhalation should be avoided .

properties

IUPAC Name

1-bromo-4-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLWVAXLYUCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352414
Record name 1-bromo-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20600-22-0
Record name 1-Bromo-4-(phenoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an N,N-dimethylformamide (50 mL) solution of 4-bromobenzyl bromide (5 g, 20 mmol) and phenol (2.26 g, 24 mmol) was added potassium carbonate (8.29 g, 60 mmol). This mixture was stirred for 1 hour at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (4.69 g, 89%).
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5 g
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2.26 g
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8.29 g
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50 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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